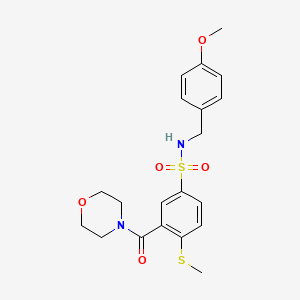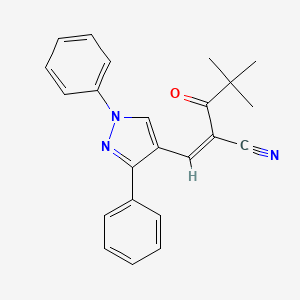![molecular formula C15H12ClF2NO3 B4777807 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide](/img/structure/B4777807.png)
4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide
Descripción general
Descripción
4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide, also known as DFB, is a synthetic compound that has been studied extensively for its potential use as a pharmaceutical agent. DFB is a member of the benzamide family of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has been studied extensively for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and prevent bacterial infections.
Mecanismo De Acción
4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide is believed to exert its biological effects through the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has been shown to have antimicrobial properties, making it a potential candidate for the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, making it a safe compound to use in vitro and in vivo. However, 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. Additionally, 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has a short half-life in vivo, which can make it difficult to achieve therapeutic concentrations.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide. One area of interest is the development of 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to determine the optimal dosing and administration of 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide for its potential use in the treatment of various diseases. Finally, more research is needed to fully understand the mechanisms of action of 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide and its potential use in combination therapy with other drugs.
Propiedades
IUPAC Name |
4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO3/c1-21-13-8-11(6-7-12(13)22-15(17)18)19-14(20)9-2-4-10(16)5-3-9/h2-8,15H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKAPUJTOASBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4777726.png)
![6-amino-4-(1-methyl-1H-pyrazol-3-yl)-3-(pentafluoroethyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4777729.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B4777733.png)
![2,2'-[(1-oxo-1,2-ethanediyl)di-4,1-piperazinediyl]dipyrimidine](/img/structure/B4777737.png)
![N-(4-cyanophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4777743.png)


![tert-butyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B4777750.png)
![2-{5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4777764.png)
![5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4777778.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B4777779.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4777791.png)
![3-benzyl-5-[2-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4777806.png)
![5-[(2-methoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4777813.png)